molecular formula C13H12ClN3O2 B2504478 6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide CAS No. 1384561-08-3

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide

Cat. No.: B2504478
CAS No.: 1384561-08-3
M. Wt: 277.71
InChI Key: NQPJKSJKPVWNEH-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinic acid with 2-methoxy-5-methylpyridin-3-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide
  • 6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-2-carboxamide
  • 6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-4-carboxamide

Uniqueness

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups in specific positions on the pyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-N-(2-methoxy-5-methylpyridin-3-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-5-10(13(19-2)16-6-8)17-12(18)9-3-4-11(14)15-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJKSJKPVWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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